molecular formula C12H15BrN2O B1377556 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine CAS No. 934000-34-7

5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine

Cat. No. B1377556
M. Wt: 283.16 g/mol
InChI Key: SSTNQXQJPDTGGL-UHFFFAOYSA-N
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Description

“5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine” is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of 283.164 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . This method, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine” include a molecular weight of 283.164 g/mol . Additional properties such as melting point, boiling point, solubility, and spectral data would require further experimental data.

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

One notable application of compounds related to 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine is in the realm of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes. These isoforms are crucial for the metabolism of a wide array of drugs, and understanding the selectivity and potency of various chemical inhibitors, including those structurally similar to the compound , is essential for predicting drug-drug interactions. Khojasteh et al. (2011) provide a comprehensive review of the most selective inhibitors for major human hepatic CYP isoforms, emphasizing the importance of these inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism Khojasteh et al., 2011.

Hybrid Catalysts in Medicinal Chemistry

The synthesis of complex medicinal compounds often requires innovative catalysis techniques. Parmar, Vala, and Patel (2023) discuss the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, a core structure beneficial for pharmaceutical development. The use of diverse catalysts, including those related to the compound , in one-pot multicomponent reactions has broadened the scope of synthetic applications in medicinal chemistry Parmar, Vala, & Patel, 2023.

Pyridine Derivatives in Drug Discovery

Pyridine and its derivatives, including structures similar to 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine, play a pivotal role in the development of new drugs. The pyrrolidine ring, for instance, is a key scaffold in medicinal chemistry, offering unique advantages for drug design due to its stereochemistry and three-dimensional shape. Li Petri et al. (2021) review the use of pyrrolidine and its derivatives in creating compounds for treating human diseases, highlighting the scaffold's versatility and potential for generating novel biologically active compounds Li Petri et al., 2021.

Regioselectivity in Bromination

The study of regioselectivity in chemical reactions is crucial for understanding how specific functional groups in compounds, like 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine, react under various conditions. Thapa et al. (2014) explored the regioselectivity of bromination in unsymmetrical dimethylpyridines, which is relevant for manipulating pyridine derivatives to achieve desired bromination patterns. This research aids in the synthesis of specifically substituted pyridine derivatives for further pharmaceutical applications Thapa et al., 2014.

properties

IUPAC Name

(5-bromo-3-methylpyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-7-10(13)8-14-11(9)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNQXQJPDTGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214237
Record name (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine

CAS RN

934000-34-7
Record name (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934000-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-3-methyl-2-pyridinyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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